molecular formula C6H8O B14270819 2-methyl-2H-pyran CAS No. 138689-29-9

2-methyl-2H-pyran

Cat. No.: B14270819
CAS No.: 138689-29-9
M. Wt: 96.13 g/mol
InChI Key: XWNTYHBAQIEAGN-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a methyl group attached to the second carbon. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyran can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxygen atom and the methyl group, which can affect the reactivity and stability of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with alcohols to form tetrahydropyranyl ethers, which are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with alcohols forms tetrahydropyranyl ethers, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-2H-pyran involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism determines the chemistry of the compound, allowing it to exist as a mixture of valence tautomers. The specific molecular targets and pathways involved depend on the particular application and the derivatives used.

Comparison with Similar Compounds

2-Methyl-2H-pyran can be compared to other similar compounds such as tetrahydropyran and 3,4-dihydropyran. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom, and it is commonly used as a protecting group for alcohols . 3,4-Dihydropyran, on the other hand, is an unsaturated six-membered ring with the unsaturation adjacent to the oxygen atom . The unique feature of this compound is its ability to undergo valence isomerization, which is not observed in tetrahydropyran or 3,4-dihydropyran.

List of Similar Compounds:

Properties

CAS No.

138689-29-9

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-methyl-2H-pyran

InChI

InChI=1S/C6H8O/c1-6-4-2-3-5-7-6/h2-6H,1H3

InChI Key

XWNTYHBAQIEAGN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CO1

Origin of Product

United States

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